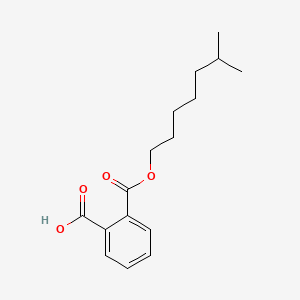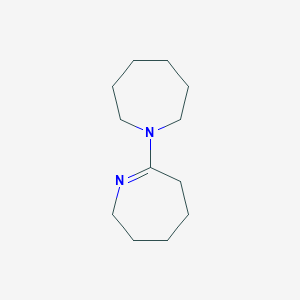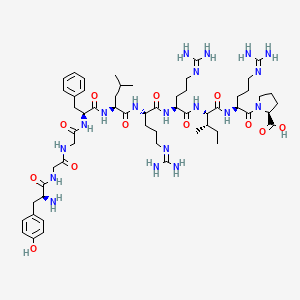
Dynorphin A(1-10)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dynorphin A(1-10) is an endogenous opioid neuropeptide that binds to the kappa-opioid receptor. It is a truncated form of dynorphin A, consisting of the first ten amino acids of the full peptide sequence. This compound is known for its ability to block NMDA-activated currents and has an IC50 value of 42.0 μM .
准备方法
Synthetic Routes and Reaction Conditions
Dynorphin A(1-10) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Dynorphin A(1-10) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
化学反应分析
Types of Reactions
Dynorphin A(1-10) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its interactions with receptors and ion channels are of particular interest.
Common Reagents and Conditions
The synthesis of Dynorphin A(1-10) involves standard peptide synthesis reagents such as:
Protected Amino Acids: Each amino acid is protected to prevent unwanted side reactions.
Coupling Reagents: Agents like HBTU or DIC are used to facilitate the coupling of amino acids.
Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products
The primary product of interest is the Dynorphin A(1-10) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed through purification processes such as HPLC (high-performance liquid chromatography) .
科学研究应用
Dynorphin A(1-10) has a wide range of applications in scientific research:
Neuroscience: It is used to study the kappa-opioid receptor and its role in pain modulation, stress response, and addiction.
Pharmacology: Researchers use Dynorphin A(1-10) to investigate the effects of kappa-opioid receptor activation and inhibition.
Medicine: Potential therapeutic applications include the treatment of pain, mood disorders, and substance abuse.
Biochemistry: It serves as a model peptide for studying peptide-receptor interactions and the structural basis of receptor binding .
作用机制
Dynorphin A(1-10) exerts its effects by binding to the extracellular loop 2 of the kappa-opioid receptor. This binding inhibits NMDA-activated currents, which are involved in pain transmission and neuroplasticity. The interaction primarily involves electrostatic interactions between the basic amino acids of Dynorphin A(1-10) and the acidic residues of the receptor .
相似化合物的比较
Similar Compounds
Dynorphin A(1-8): Another truncated form of dynorphin A, consisting of the first eight amino acids. It also binds to the kappa-opioid receptor but with different binding affinities.
Dynorphin A(1-13): A longer form of dynorphin A, which includes three additional amino acids compared to Dynorphin A(1-10). It has a broader range of receptor interactions.
Big Dynorphin: A larger peptide that includes the full sequence of dynorphin A and additional amino acids.
Uniqueness
Dynorphin A(1-10) is unique in its specific binding to the kappa-opioid receptor and its ability to block NMDA-activated currents. This makes it a valuable tool for studying the kappa-opioid receptor and its role in various physiological processes .
属性
分子式 |
C57H91N19O12 |
|---|---|
分子量 |
1234.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |
InChI 键 |
XPAZYWMYTUESNI-RAMXHLMLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


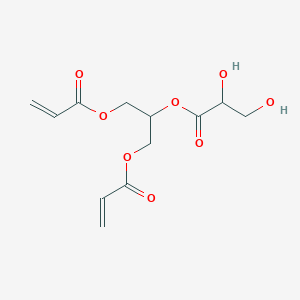
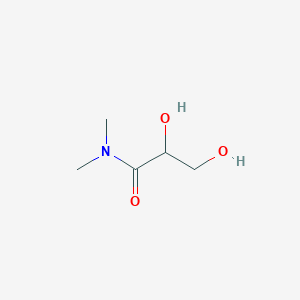

![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
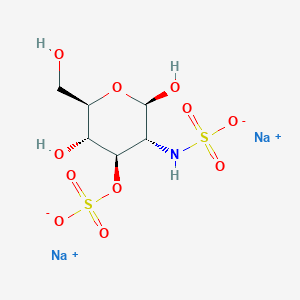
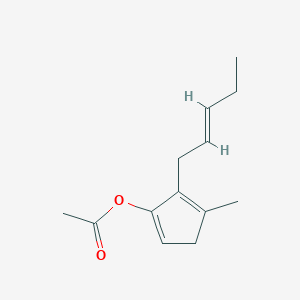
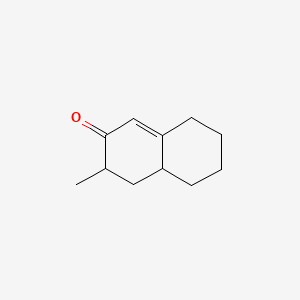
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)

